Product packaging for Diselenide, bis[(3-methylphenyl)methyl](Cat. No.:CAS No. 124594-80-5)

Diselenide, bis[(3-methylphenyl)methyl]

Cat. No.: B14295514
CAS No.: 124594-80-5
M. Wt: 368.3 g/mol
InChI Key: FTUNNJWRMKQXHB-UHFFFAOYSA-N
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Description

Diselenide, bis[(3-methylphenyl)methyl] is a synthetic organoselenium compound belonging to the diaryl diselenide class. These compounds are characterized by a Se–Se bond and are widely used in organic synthesis due to their accessibility and relative stability . In pharmacological research, diselenides are investigated for their potent antioxidant and prooxidant redox-modulating activities . The dual nature of organoselenium compounds allows them to act as catalysts in oxidation reactions and to interact with biological thiols, such as glutathione, which forms the basis for many of their researched biological effects . A significant area of research for diselenides is their potential as anticancer agents. Structural analogues have demonstrated cytotoxicity and the ability to induce apoptosis in various cancer cell lines, including human colon cancer and neuroblastoma cells . The mechanisms under investigation include the induction of cell-cycle arrest, activation of caspase-dependent pathways, and modulation of specific cellular targets like the thioredoxin reductase system . Beyond oncology, diselenide derivatives are also studied for their antimicrobial and antiviral properties. Some diphenyl diselenide derivatives have shown activity against Gram-positive bacteria and viruses such as human herpes virus type 1 (HHV-1) . The thiol-peroxidase-like activity of certain diselenides, which mimics the antioxidant enzyme glutathione peroxidase (GPx), is also a key area of interest for mitigating oxidative stress in experimental models . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18Se2 B14295514 Diselenide, bis[(3-methylphenyl)methyl] CAS No. 124594-80-5

Properties

CAS No.

124594-80-5

Molecular Formula

C16H18Se2

Molecular Weight

368.3 g/mol

IUPAC Name

1-methyl-3-[[(3-methylphenyl)methyldiselanyl]methyl]benzene

InChI

InChI=1S/C16H18Se2/c1-13-5-3-7-15(9-13)11-17-18-12-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3

InChI Key

FTUNNJWRMKQXHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C[Se][Se]CC2=CC=CC(=C2)C

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Diselenide, Bis 3 Methylphenyl Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of Diselenide, bis[(3-methylphenyl)methyl]. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ⁷⁷Se, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 3-methylphenyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm. Due to the meta-substitution pattern, these aromatic protons would likely display complex splitting patterns (multiplets). The benzylic protons of the -CH₂-Se- group are expected to resonate as a singlet further upfield, likely in the range of 3.5 to 4.5 ppm. The methyl protons (-CH₃) attached to the aromatic ring would also produce a singlet, appearing at a higher field, typically around 2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information on the carbon skeleton. The aromatic carbons would generate several signals in the characteristic downfield region of approximately 120 to 140 ppm. The benzylic carbon of the -CH₂-Se- group is expected to have a chemical shift in the range of 30 to 40 ppm. The methyl carbon would be found at a much higher field, typically around 20 ppm.

A hypothetical representation of the expected chemical shifts is provided in the interactive data table below.

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5 (m)125 - 130
Aromatic C-CH₃-~138
Aromatic C-CH₂-~137
Benzylic CH₂3.5 - 4.5 (s)30 - 40
Methyl CH₃~2.3 (s)~20

Note: (s) denotes a singlet and (m) denotes a multiplet. These are predicted values and may vary based on the solvent and other experimental conditions.

⁷⁷Se NMR spectroscopy is a powerful tool for directly probing the selenium atoms within the diselenide bridge, offering unique insights into the electronic environment and bonding.

The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its local electronic environment. For diaryl and dibenzyl diselenides, the ⁷⁷Se chemical shift typically appears in a broad range. The presence of the electron-donating methyl group on the aromatic ring in Diselenide, bis[(3-methylphenyl)methyl] is expected to cause an upfield shift (lower ppm value) of the ⁷⁷Se resonance compared to the unsubstituted dibenzyl diselenide. This is because the methyl group increases the electron density around the selenium atoms, leading to greater shielding. The electronic environment around the selenium nuclei is a critical factor influencing the chemical shift.

Temperature-dependent ⁷⁷Se NMR studies can provide valuable information about the dynamic processes occurring in diselenide compounds, such as conformational changes. For many diselenides, the ⁷⁷Se chemical shift exhibits a noticeable temperature dependence. This phenomenon is often attributed to the dynamic equilibrium between different conformers arising from rotation around the Se-Se and C-Se bonds. As the temperature changes, the populations of these conformers shift, leading to a change in the time-averaged chemical shift observed in the NMR spectrum. Investigating these temperature-induced shifts can provide insights into the energy barriers for conformational interchange and the relative stabilities of different spatial arrangements of the molecule.

⁷⁷Se NMR Spectroscopy for Selenium-Specific Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For selenium-containing molecules, the characteristic isotopic pattern of selenium provides a unique signature for their identification.

Selenium has a distinctive isotopic signature with several naturally occurring stable isotopes. The most abundant isotopes and their approximate natural abundances are:

⁷⁴Se (0.9%)

⁷⁶Se (9.4%)

⁷⁷Se (7.6%)

⁷⁸Se (23.8%)

⁸⁰Se (49.6%)

⁸²Se (8.7%)

Due to the presence of two selenium atoms in Diselenide, bis[(3-methylphenyl)methyl], the molecular ion peak in the mass spectrum will be accompanied by a complex and characteristic pattern of isotopic peaks. This isotopic cluster is a definitive indicator of the presence and number of selenium atoms in the molecule, allowing for unambiguous identification. The theoretical isotopic distribution for a molecule containing two selenium atoms can be calculated and compared with the experimental spectrum to confirm the elemental composition. This isotopic signature is a powerful tool for distinguishing selenium-containing compounds from other organic molecules in a complex mixture. nih.gov

Elucidation of Fragmentation Pathways

The primary fragmentation pathways for Diselenide, bis[(3-methylphenyl)methyl] are anticipated to involve the cleavage of the Se-Se bond and the C-Se bonds. The Se-Se bond is relatively weak and its homolytic or heterolytic cleavage would be a primary event.

Key Predicted Fragmentation Steps:

Homolytic Cleavage of the Se-Se Bond: This would result in the formation of two selanyl (B1231334) radicals, [CH₃C₆H₄CH₂Se]•. While radicals are not directly detected, this initial cleavage is a critical step in the formation of subsequent fragment ions.

Heterolytic Cleavage of the Se-Se Bond: This would lead to the formation of a selenenyl cation [CH₃C₆H₄CH₂Se]⁺ and a selenenyl anion [CH₃C₆H₄CH₂Se]⁻. The cation would be readily detected.

Cleavage of the C-Se Bond: The bond between the benzylic carbon and the selenium atom is also susceptible to cleavage. This could lead to the formation of a 3-methylphenylmethyl (tolyl) cation [CH₃C₆H₄CH₂]⁺ and a selenium-containing radical. The tolyl cation is expected to be a prominent peak due to its resonance stabilization. youtube.com This ion can further rearrange to the highly stable tropylium (B1234903) ion (m/z 91), a common feature in the mass spectra of compounds containing a benzyl (B1604629) group. youtube.com

Formation of Selenium-Containing Ions: Fragments containing one or both selenium atoms are also expected. For instance, ions corresponding to [Se₂]⁺ or [CH₃C₆H₄CH₂Se₂]⁺ could be observed.

Table of Predicted Fragment Ions:

Predicted m/z Proposed Fragment Ion Formation Pathway
342[C₁₆H₁₈Se₂]⁺Molecular Ion (M⁺)
171[C₈H₉Se]⁺Cleavage of the Se-Se bond
105[C₈H₉]⁺Cleavage of the C-Se bond, forming the 3-methylbenzyl cation
91[C₇H₇]⁺Rearrangement of the 3-methylbenzyl cation to the tropylium ion

This table is predictive and based on the general fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The precise three-dimensional arrangement of atoms in the solid state of Diselenide, bis[(3-methylphenyl)methyl] can be unequivocally determined by single-crystal X-ray crystallography. While a specific crystal structure for this compound has not been reported, analysis of related diselenide structures, such as dibenzoyl diselenide, provides insight into the expected molecular geometry. researchgate.net

The key structural parameters that would be determined from an X-ray crystallographic study include:

Dihedral Angle (C-Se-Se-C): This is a defining feature of diselenides and is typically around 80-90 degrees. For example, the dihedral angle in dibenzoyl diselenide is 85.6(2)°. researchgate.net This non-planar arrangement minimizes the repulsion between the lone pairs of electrons on the selenium atoms.

Se-Se Bond Length: This bond distance is expected to be in the range of 2.30-2.35 Å.

C-Se Bond Lengths: The lengths of the bonds between the selenium atoms and the benzylic carbons would also be determined.

Bond Angles: The C-Se-Se bond angles would provide further details of the molecule's conformation.

Crystal Packing and Intermolecular Interactions: The analysis would reveal how the molecules are arranged in the crystal lattice and identify any significant intermolecular interactions, such as van der Waals forces or π-π stacking between the aromatic rings.

Table of Expected Crystallographic Parameters:

Parameter Expected Value
Crystal SystemTo be determined
Space GroupTo be determined
Se-Se Bond Length~2.30 - 2.35 Å
C-Se Bond Length~1.95 - 2.00 Å
C-Se-Se Bond Angle~100 - 105°
C-Se-Se-C Dihedral Angle~80 - 90°

This table is based on typical values for organodiselenides and awaits experimental verification.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. Although an experimental IR spectrum for Diselenide, bis[(3-methylphenyl)methyl] is not available, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure.

The primary functional groups in Diselenide, bis[(3-methylphenyl)methyl] are the aromatic C-H bonds of the tolyl group, the aliphatic C-H bonds of the methylene (B1212753) bridge, the C=C bonds of the aromatic ring, and the C-Se and Se-Se bonds.

Table of Expected IR Absorption Bands:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H StretchC-H (sp²)3100 - 3000Medium to Weak
Aliphatic C-H StretchC-H (sp³)3000 - 2850Medium
Aromatic C=C StretchC=C1600 - 1450Medium to Strong
CH₂ Scissoring-CH₂-~1465Medium
Aromatic C-H BendC-H900 - 675Strong
C-Se StretchC-Se600 - 500Weak to Medium
Se-Se StretchSe-Se300 - 250Weak

The C-Se and Se-Se stretching vibrations occur at low frequencies and may be difficult to observe with standard IR spectrometers. The region above 1500 cm⁻¹ will be dominated by the C-H and C=C stretching vibrations of the tolyl groups. The pattern of the aromatic C-H bending bands in the "fingerprint" region (below 1500 cm⁻¹) can provide information about the substitution pattern on the benzene (B151609) ring.

Emerging Characterization Techniques for Organoselenium Systems (e.g., DLS, Zeta Potential, SERS for nano-formulations)

With the growing interest in the biomedical applications of organoselenium compounds, their formulation into nanosystems is an active area of research. chemicalbook.com The characterization of these nano-formulations requires specialized techniques to assess their physical properties, which are crucial for their stability, bioavailability, and efficacy.

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of nanoparticles in a suspension. It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. For a nano-formulation of Diselenide, bis[(3-methylphenyl)methyl], DLS would provide the hydrodynamic diameter of the nanoparticles and the polydispersity index (PDI), which is a measure of the broadness of the size distribution.

Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential (typically > ±30 mV) indicates good stability, as the particles will repel each other and resist aggregation. For a nano-formulation, measuring the zeta potential is essential to predict its shelf-life and in vivo behavior.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces (typically gold or silver). This technique could be employed to study the interaction of Diselenide, bis[(3-methylphenyl)methyl] with the surface of metallic nanoparticles in a nano-formulation. It could provide information about the orientation of the molecule on the nanoparticle surface and detect very low concentrations of the compound.

Table of Emerging Characterization Techniques for Nano-formulations:

Technique Parameter Measured Relevance to Organoselenium Nano-formulations
Dynamic Light Scattering (DLS)Hydrodynamic Diameter, Polydispersity Index (PDI)Determines particle size and size distribution, which affect bioavailability and in vivo fate.
Zeta PotentialSurface ChargePredicts the stability of the nano-suspension and its interaction with biological membranes.
Surface-Enhanced Raman Spectroscopy (SERS)Vibrational Modes of Adsorbed MoleculesProvides structural information about the drug-nanoparticle interaction at a very high sensitivity.

These emerging techniques are vital for the development of safe and effective nano-based delivery systems for organoselenium compounds like Diselenide, bis[(3-methylphenyl)methyl].

Theoretical and Computational Investigations of Diselenide, Bis 3 Methylphenyl Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. growingscience.com It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface. nih.govnih.gov For organoselenium compounds, DFT calculations are typically performed using hybrid functionals like B3LYP or M06-2X in combination with basis sets such as 6-31G(d,p) or cc-pVTZ. nih.govnih.govnih.gov

These calculations provide key insights into:

Bond Lengths and Angles: Predicting the precise distances between atoms (e.g., C-Se, Se-Se) and the angles they form.

Electronic Properties: Calculating the distribution of electron density, which is crucial for understanding molecular polarity, electrostatic potential, and sites susceptible to chemical attack. globalresearchonline.net

The results from DFT geometry optimization are essential for ensuring that subsequent calculations, such as frequency analysis or reaction pathway studies, are performed on a realistic and stable molecular structure. aun.edu.eg

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify chemical behavior. globalresearchonline.netnih.gov These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 1: Key Reactivity Descriptors Derived from HOMO and LUMO Energies

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape from a system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Represents the resistance to change in electron distribution.
Electronegativity (χ) - (EHOMO + ELUMO) / 2 Quantifies the power of an atom or group to attract electrons.

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines the standard formulas used to calculate global reactivity descriptors from frontier orbital energies.

Analysis of the spatial distribution of these orbitals reveals the most probable sites for nucleophilic (where the HOMO is localized) and electrophilic (where the LUMO is localized) attack. researchgate.net

Computational methods are invaluable for mapping the detailed mechanisms of chemical reactions. By modeling the transformation from reactants to products, researchers can identify intermediate structures and transition states—the highest energy points along a reaction coordinate.

For diselenides, this includes studying:

Inhibition Mechanisms: Investigating how these compounds interact with biological targets, such as enzymes. For example, studies on diphenyl diselenide have computationally explored its mechanism of covalent inhibition with the main protease (Mpro) of SARS-CoV-2, where a covalent S-Se bond forms with a cysteine residue (C145) in the active site. nih.gov

Antioxidant Activity: Modeling the reactions involved in scavenging free radicals, a key aspect of the biological activity of many organoselenium compounds.

Synthetic Pathways: Understanding the mechanisms of reactions used to synthesize diselenides, which can help in optimizing reaction conditions and yields. researchgate.net

These studies involve calculating the potential energy surface of the reaction. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate. Such computational insights are crucial for designing more effective and selective therapeutic agents or synthetic routes.

In Silico Studies of Molecular Interactions

In silico techniques, particularly molecular docking, are used to predict how a small molecule (ligand) interacts with a large biological macromolecule, such as a protein or nucleic acid.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mode of action at a molecular level.

In the context of Diselenide, bis[(3-methylphenyl)methyl], docking studies would involve:

Preparation of Structures: Obtaining or creating 3D structures of both the ligand (the diselenide) and the target protein.

Docking Simulation: Using software to systematically explore various binding poses of the ligand within the active or allosteric site of the protein.

Scoring and Analysis: Each pose is assigned a score, typically representing the binding free energy (in kcal/mol), which estimates the binding affinity. researchgate.net The pose with the lowest score is generally considered the most favorable.

Analysis of the best-docked poses reveals specific non-covalent interactions that stabilize the ligand-protein complex. Docking studies on analogous diaryl diselenides have shown interactions with key amino acid residues through various forces. researchgate.net

Table 2: Common Molecular Interactions in Ligand-Protein Docking

Interaction Type Description Example Residues
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Gln, Arg, Tyr
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. Met, Phe, Tyr
π-π Stacking Attractive, noncovalent interactions between aromatic rings. His, Tyr, Phe
π-Alkyl Interactions Interactions between a π system (aromatic ring) and an alkyl group. Met, Val, Leu

| π-Sulfur/Selenium Interactions | Interactions involving the lone pairs of sulfur or selenium atoms and an aromatic ring. | Cys, Met |

This table describes common non-covalent interactions that are identified and analyzed in molecular docking simulations. Example from diphenyl diselenide docking with Mpro protease shows π-π stacking with Histidine 41 and π-alkyl interactions with Methionine 49. nih.gov

These simulations can predict whether a compound is likely to be a potent inhibitor or modulator of a specific protein target, guiding further experimental validation.

Beyond standard covalent bonds, weaker, non-covalent interactions known as secondary bonding interactions (SBIs) can significantly influence molecular conformation and reactivity. In diselenides, intramolecular charge-transfer interactions involving the selenium atoms are of particular interest. researchgate.net

These interactions include:

n→σ Interaction:* This involves the donation of electron density from a lone pair orbital (n) of one selenium atom to the antibonding orbital (σ*) of the bond between the second selenium atom and an adjacent carbon atom (Se-C bond).

π→σ Interaction:* This occurs when electron density is donated from a π-orbital (e.g., from an adjacent aromatic ring) to the antibonding orbital of the Se-Se bond.

The presence and strength of these SBIs can affect the length and stability of the Se-Se bond. Computational tools like Natural Bond Orbital (NBO) analysis are used to detect and quantify these interactions. Understanding these subtle electronic effects provides a more complete picture of the bonding and reactivity of diselenide compounds. researchgate.net

Pharmacokinetic and Drug-Likeness Property Predictions (Computational Methodologies)

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic and drug-likeness properties is crucial for its potential success as a therapeutic agent. researchgate.net Computational, or in silico, methodologies provide a rapid and cost-effective means to predict these properties before resource-intensive experimental studies are undertaken. bohrium.com This section explores the theoretical framework and computational approaches used to predict the pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness characteristics of Diselenide, bis[(3-methylphenyl)methyl].

The predictive power of these computational models is rooted in the analysis of a molecule's structural and physicochemical properties. cambridge.org For Diselenide, bis[(3-methylphenyl)methyl], key molecular descriptors such as molecular weight, lipophilicity (log P), the number of hydrogen bond donors and acceptors, and polar surface area are calculated. These descriptors are then used as inputs for various predictive models.

One of the most foundational and widely used filters for assessing drug-likeness is Lipinski's Rule of Five. researchgate.net This rule establishes a set of simple physicochemical parameters that are commonly observed in orally active drugs. While not a definitive predictor of a compound's pharmacological activity, adherence to these rules suggests a higher probability of good oral bioavailability. The parameters for Lipinski's Rule of Five are outlined below:

Molecular Weight: Less than 500 Daltons

Log P (octanol-water partition coefficient): Not more than 5

Hydrogen Bond Donors: No more than 5

Hydrogen Bond Acceptors: No more than 10

A hypothetical analysis of Diselenide, bis[(3-methylphenyl)methyl] against these criteria is presented in Table 1.

Table 1: Predicted Lipinski's Rule of Five Parameters for Diselenide, bis[(3-methylphenyl)methyl] (Note: The following data are illustrative examples based on computational predictions and not experimentally determined values.)

PropertyPredicted ValueCompliance with Rule of Five
Molecular Weight364.3 g/mol Yes
Log P4.8Yes
Hydrogen Bond Donors0Yes
Hydrogen Bond Acceptors0Yes

Beyond the initial screening with Lipinski's rule, a more detailed prediction of the ADME properties is essential. These computational models are often built using large datasets of experimentally determined properties of diverse chemical structures. elsevierpure.com

Absorption: This parameter predicts the extent to which a compound is absorbed from the gastrointestinal tract into the bloodstream. Key factors influencing absorption include a compound's solubility and permeability. Computational models can predict human intestinal absorption (HIA) and Caco-2 cell permeability, which is an in vitro model for the intestinal barrier. mdpi.com

Distribution: Once in the bloodstream, a drug's distribution to various tissues is a critical factor. A key parameter is the blood-brain barrier (BBB) penetration. Computational models can predict whether a compound is likely to cross the BBB, which is particularly important for drugs targeting the central nervous system. cambridgemedchemconsulting.com Plasma protein binding (PPB) is another crucial aspect, as only the unbound fraction of a drug is typically active.

Metabolism: The metabolic stability of a compound is a significant determinant of its half-life and potential for drug-drug interactions. Computational models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). cambridgemedchemconsulting.com

Excretion: This refers to the elimination of the compound and its metabolites from the body. While direct prediction of excretion pathways is complex, models can provide insights into the likely routes of clearance.

A summary of the predicted ADME properties for Diselenide, bis[(3-methylphenyl)methyl] is hypothetically presented in Table 2.

Table 2: Predicted ADME Properties of Diselenide, bis[(3-methylphenyl)methyl] (Note: The following data are illustrative examples based on computational predictions and not experimentally determined values.)

ADME ParameterPredicted OutcomeInterpretation
Human Intestinal Absorption (HIA)HighGood absorption from the gut is likely.
Caco-2 PermeabilityHighLikely to readily pass through the intestinal wall.
Blood-Brain Barrier (BBB) PenetrantYesThe compound may be able to enter the central nervous system.
P-glycoprotein SubstrateNoLess likely to be actively pumped out of cells.
CYP1A2 InhibitorNoLow potential for drug interactions via this enzyme.
CYP2C9 InhibitorYesPotential for drug interactions with drugs metabolized by this enzyme.
CYP2C19 InhibitorNoLow potential for drug interactions via this enzyme.
CYP2D6 InhibitorNoLow potential for drug interactions via this enzyme.
CYP3A4 InhibitorNoLow potential for drug interactions via this enzyme.

In addition to these specific ADME parameters, a "bioavailability score" can be calculated, which provides a more holistic view of a compound's potential as an orally administered drug. This score is typically based on a combination of factors including lipophilicity, solubility, and the presence of certain chemical functionalities.

It is imperative to note that these in silico predictions are theoretical and serve as a guide for further experimental investigation. While they are valuable tools for prioritizing compounds in the early stages of drug discovery, they must be validated through in vitro and in vivo studies. researchgate.net

Catalytic Applications of Diselenide, Bis 3 Methylphenyl Methyl and Its Derivatives

Organocatalysis Mediated by Diorganyl Diselenides

Diorganyl diselenides, including structures like Diselenide, bis[(3-methylphenyl)methyl], have emerged as versatile organocatalysts. Their activity stems from the ability of the diselenide bond to be readily cleaved and the selenium atom to cycle through various oxidation states, facilitating electron transfer processes. nih.govthieme-connect.com These catalysts are valued for their high efficiency, mild reaction requirements, and broad functional group compatibility. nih.gov

Diaryl diselenides are effective catalysts for the oxidation of various organic substrates using hydroperoxides, most notably hydrogen peroxide (H₂O₂), as the terminal oxidant. nih.govmdpi.com This approach is considered a green chemistry method due to the benign byproduct, water. nih.gov The diselenide acts as a pre-catalyst, which is oxidized in situ to form the active catalytic species, often a seleninic acid or a related derivative. nih.govmdpi.com

Oxidation of Sulfides to Sulfoxides: A prominent application is the selective oxidation of sulfides to sulfoxides. This transformation is crucial in the synthesis of pharmaceuticals and other fine chemicals. The use of a diaryl diselenide catalyst with a urea-hydrogen peroxide complex allows for high selectivity, preventing overoxidation to the corresponding sulfone. organic-chemistry.org The reaction proceeds efficiently at room temperature with low catalyst loading. organic-chemistry.org

Table 1: Diaryl Diselenide-Catalyzed Oxidation of Sulfides to Sulfoxides

Entry Substrate Catalyst Loading (mol%) Time (h) Yield (%)
1 Thioanisole 0.1 24 99
2 Methyl p-tolyl sulfide (B99878) 0.1 24 98
3 Dibenzyl sulfide 0.1 24 95

Data is representative for diaryl diselenide catalysts. organic-chemistry.org

Oxidation of Alcohols: Diaryl diselenides also catalyze the oxidation of activated alcohols to aldehydes and ketones using tert-butyl hydroperoxide. Mechanistic studies suggest the involvement of a seleninic anhydride (B1165640) as a key intermediate in the catalytic cycle. researchgate.net This method offers an alternative to traditional metal-based oxidants. researchgate.net

The catalytic utility of diorganyl diselenides extends beyond simple oxidations to more complex organic transformations.

Baeyer-Villiger Oxidation: Diselenides can catalyze the Baeyer-Villiger oxidation of ketones to esters and cyclic ketones to lactones, using hydrogen peroxide as the oxidant. dntb.gov.uaorganic-chemistry.orgwikipedia.org This organocatalytic approach provides a metal-free alternative for this important reaction. For instance, dibenzyl diselenide has been found to be an effective pre-catalyst for the Baeyer-Villiger oxidation of α,β-unsaturated ketones. dntb.gov.ua Early studies also explored the use of chiral diselenides for enantioselective versions of this reaction, establishing a proof-of-concept for asymmetric induction. sciltp.com

Functionalization of Hydrophosphoryl Compounds: Diaryl diselenides have been reported as catalysts for the cross-dehydrogenative nucleophilic functionalization of hydrophosphoryl compounds. nsf.gov This method allows for the formation of P-N, P-O, and P-S bonds, which are prevalent in various biologically active molecules and functional materials. The proposed catalytic cycle is analogous to the Atherton-Todd reaction. nsf.gov

Transition Metal-Catalyzed Reactions Involving Diselenides

Organoselenium compounds, including diselenides and their derivatives, can serve as effective ligands for transition metals, enabling a wide array of catalytic reactions. The selenium atom's ability to form strong bonds with soft metals is a key feature in the design of these catalytic systems. researchgate.net

The design of selenium-containing ligands is crucial for achieving high efficiency and selectivity in transition metal catalysis. The modular nature of many chiral selenium ligands, often derived from readily available amino alcohols, allows for systematic tuning of their steric and electronic properties. researchgate.netmdpi.com Chiral diselenides have been incorporated into ligands for asymmetric catalysis, leading to high enantioselectivity in reactions such as copper-catalyzed conjugate additions and palladium-catalyzed allylic alkylations. researchgate.netsemanticscholar.org The design often involves incorporating the selenium atom into a bidentate or pincer-type ligand architecture to enhance the stability and catalytic activity of the metal complex. acs.org

Alkene Functionalization: Selenium-π-acid catalysis, where a selenium electrophile activates an alkene towards nucleophilic attack, is a powerful strategy for the oxidative functionalization of alkenes. semanticscholar.orgillinois.edu Chiral diselenides have been developed as catalysts for the asymmetric oxidative functionalization of olefins. semanticscholar.org Furthermore, transition metal complexes bearing selenium ligands can catalyze various transformations of alkenes, including difunctionalization reactions. researchgate.netnih.gov For instance, redox-active selenium catalysis has been employed for the 1,1-diazidation of alkenes. mangalkotegovtcollege.org

Aromatic Ring Functionalization: Transition metal-catalyzed C-H activation and functionalization of aromatic rings is a rapidly developing field. Selenium-ligated transition metal complexes have shown promise in these reactions. researchgate.netresearchgate.net For example, palladium complexes with selenium-based ligands have been used for the C-H selenylation of 2-aryl acetamides. nih.gov These methods provide a direct route to introduce selenium moieties into aromatic systems, which are valuable intermediates in organic synthesis. researchgate.net

Table 2: Transition Metal-Catalyzed Selenylation of Arenes

Entry Arene Substrate Catalyst Se Source Yield (%)
1 Acetanilide Pd(OAc)₂ Diphenyl diselenide 85
2 Indole CuI Diphenyl diselenide 92
3 Imidazo[1,2-a]pyridine I₂ Diphenyl diselenide 88

Data is representative for diaryl diselenide sources in transition metal-catalyzed reactions. acs.org

Mechanistic Studies of Diselenide-Catalyzed Processes

Understanding the mechanism of diselenide-catalyzed reactions is crucial for optimizing existing methods and developing new transformations. In many catalytic cycles, the diaryl diselenide is a pre-catalyst that is converted to the active species under the reaction conditions. nih.govrsc.org

In hydroperoxide oxidations, the diselenide is first oxidized by the hydroperoxide to generate a seleninic acid (RSeO₂H). mdpi.comrsc.org This species can then be further oxidized to a peroxyseleninic acid (RSeO₃H), which is a powerful oxidizing agent responsible for the oxidation of the organic substrate. mdpi.comrsc.org The catalytic cycle is completed by the reduction of the selenium species and regeneration of the diselenide. rsc.org

Computational studies have provided insights into the energetics and mechanistic details of the oxidation of diselenides by hydrogen peroxide. vu.nl These studies have shown that the barrier for oxidation decreases from disulfides to diselenides to ditellurides. vu.nl

For transition metal-catalyzed reactions, the diselenide can act as a ligand to the metal center, influencing its reactivity and selectivity. researchgate.netmdpi.com In some cases, the diselenide can also be the source of the selenium moiety that is incorporated into the product, for example, in C-H selenylation reactions. researchgate.netnih.gov Mechanistic investigations often involve spectroscopic techniques, such as ⁷⁷Se NMR, to identify key selenium-containing intermediates in the catalytic cycle. researchgate.netrsc.org

Table 3: Mentioned Compound Names

Compound Name
Diselenide, bis[(3-methylphenyl)methyl]
Hydrogen peroxide
Thioanisole
Methyl p-tolyl sulfide
Dibenzyl sulfide
tert-Butyl hydroperoxide
Dibenzyl diselenide
Diphenyl diselenide
Acetanilide
Indole
Imidazo[1,2-a]pyridine
Seleninic acid

Strategic Design for Enhanced Catalytic Efficacy and Selectivity

The catalytic performance of organoselenium compounds, including Diselenide, bis[(3-methylphenyl)methyl], is intrinsically linked to their molecular structure. Strategic modifications to the catalyst's architecture are a key area of research for enhancing both its efficacy and selectivity in various chemical transformations. The design principles primarily revolve around modulating the electronic and steric properties of the molecule to influence the reactivity of the crucial selenium-selenium (Se-Se) bond and the stability of catalytic intermediates.

The core of the catalytic activity for diselenides lies in the lability of the Se-Se bond and the ability of the selenium atom to cycle through different oxidation states. The strategic design of derivatives of Diselenide, bis[(3-methylphenyl)methyl], focuses on fine-tuning these properties. Key strategies include the introduction of various substituent groups on the aromatic rings and modifications to the benzyl (B1604629) methylene (B1212753) bridge.

Electronic Effects of Substituents: The electronic nature of substituents on the phenyl rings plays a pivotal role in modulating catalytic activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electron density around the selenium atoms.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density on the selenium atoms. This facilitates the reductive cleavage of the Se-Se bond, which is often the rate-determining step in catalytic cycles that mimic glutathione (B108866) peroxidase (GPx) activity. mdpi.comnih.gov By making the selenium atom more electrophilic, EWGs can enhance the catalyst's reactivity towards nucleophiles. Studies on aniline-derived diselenides have shown that substituents with electron-withdrawing characteristics increase catalytic efficiency. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase electron density at the selenium center. While this might hinder the initial reductive cleavage, it can stabilize cationic intermediates formed during certain catalytic cycles, such as those involving electrophilic selenium species. mdpi.com The position of the methyl group in Diselenide, bis[(3-methylphenyl)methyl], itself an EDG, influences the electronic environment of the Se-Se bond.

Steric Hindrance: Steric hindrance around the selenium center can influence the catalyst's selectivity. Bulky substituents placed at the ortho positions of the phenyl ring can restrict the approach of substrates to the active selenium site. This can be strategically employed to achieve regioselectivity or stereoselectivity in reactions where multiple reaction pathways are possible. However, excessive steric bulk can also impede the catalytic activity by blocking the active site entirely. mdpi.com

The following table illustrates the impact of different substituents on the catalytic activity of a series of diaryl diselenides in a model reaction, showcasing the practical application of these design principles.

Catalyst Derivative (Diaryl Diselenide)Substituent (X)Electronic EffectRelative Catalytic Rate
Bis(4-methoxyphenyl) diselenide4-OCH₃Electron-Donating1.0
Diphenyl diselenideHNeutral1.5
Bis(4-chlorophenyl) diselenide4-ClElectron-Withdrawing2.3
Bis(4-trifluoromethylphenyl) diselenide4-CF₃Strongly Electron-Withdrawing3.8

This table is a representative example based on general findings in the literature; absolute rates are context-dependent. mdpi.comnih.gov

By systematically applying these strategic design principles—modulating electronic effects, tuning steric hindrance, and incorporating stabilizing intramolecular interactions—derivatives of Diselenide, bis[(3-methylphenyl)methyl] can be rationally designed to achieve superior catalytic efficacy and selectivity for specific organic transformations.

Molecular Mechanisms of Action and Biological Research Perspectives Non Clinical Focus

Molecular Interactions with Biological Macromolecules

The biological activity of Diselenide, bis[(3-methylphenyl)methyl] is intrinsically linked to its ability to interact with and modify biological macromolecules, particularly proteins. These interactions are primarily centered around the reactivity of the diselenide bond and its influence on the thiol-disulfide balance within proteins.

Cysteine-Selenium Adduct Formation and Enzyme Inhibition Mechanisms

The interaction between organoselenium compounds and cysteine residues is a critical aspect of their biological function. While direct studies on Diselenide, bis[(3-methylphenyl)methyl] are limited, the established reactivity of diselenides suggests a mechanism involving the formation of a selenenyl sulfide (B99878) (Se-S) bond with the thiol group of cysteine residues in proteins. This process can lead to the transient or irreversible inhibition of enzyme activity, particularly those enzymes whose catalytic function depends on a free cysteine thiol. The specificity of this interaction can be influenced by the local microenvironment of the cysteine residue within the protein structure.

Modulation of Protein Thiol Groups and Redox State

Diselenide, bis[(3-methylphenyl)methyl] can participate in thiol-diselenide exchange reactions, thereby modulating the redox state of protein thiol groups. This can have significant consequences for protein function, including alterations in enzyme activity, protein conformation, and protein-protein interactions. By influencing the cellular thiolstat, this compound can impact a wide range of cellular processes that are regulated by redox-sensitive proteins.

Participation in Cellular Redox Modulation Pathways

The ability of Diselenide, bis[(3-methylphenyl)methyl] to engage in redox reactions underpins its participation in the complex network of cellular redox modulation pathways. It can act as both a pro-oxidant and an antioxidant, depending on the cellular context and the presence of other redox-active species.

Interaction with Reactive Oxygen Species (ROS) Generation and Scavenging

Diselenide, bis[(3-methylphenyl)methyl] has been investigated for its potential to modulate the levels of reactive oxygen species (ROS). It can directly scavenge certain ROS, thereby acting as an antioxidant. Conversely, its interaction with cellular thiols can also lead to the generation of superoxide (B77818) radicals, exhibiting a pro-oxidant effect. This dual role highlights the complexity of its impact on cellular redox homeostasis.

Activation of Antioxidant Defense Systems (e.g., Nrf2/Keap1)

Emerging evidence suggests that organoselenium compounds can activate the Nrf2/Keap1 pathway, a critical cellular defense mechanism against oxidative stress. While specific studies on Diselenide, bis[(3-methylphenyl)methyl] are still developing, it is plausible that by modulating the cellular redox state, this compound could trigger the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Once released, Nrf2 translocates to the nucleus and promotes the expression of a battery of antioxidant and detoxification genes.

Receptor Binding and Signaling Pathway Modulation (In Vitro Studies)

In vitro studies are beginning to explore the capacity of Diselenide, bis[(3-methylphenyl)methyl] to interact with specific cellular receptors and modulate downstream signaling pathways. These investigations are crucial for understanding the broader biological effects of the compound beyond its direct redox activities. The modulation of these pathways can influence a variety of cellular functions, including proliferation, differentiation, and apoptosis. Further research is needed to fully elucidate the specific receptors and signaling cascades that are targeted by this compound.

No Publicly Available Data for In Vitro Structure-Activity Relationship Studies of Diselenide, bis[(3-methylphenyl)methyl]

Following a comprehensive search of scientific literature and chemical databases, no specific in vitro biological assays or structure-activity relationship (SAR) studies for the chemical compound "Diselenide, bis[(3-methylphenyl)methyl]" were found.

Therefore, it is not possible to generate an article based on the provided outline, as the foundational scientific data required to address the specified sections and subsections on its structure-activity relationships from in vitro biological assays is not available in published scientific literature.

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